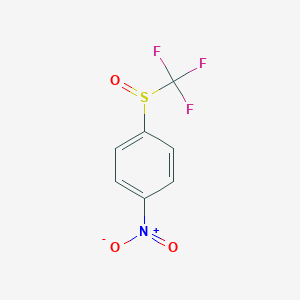

4-(Trifluoromethylsulphinyl)nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Trifluoromethylsulphinyl)nitrobenzene is an organic compound with the molecular formula C7H4F3NO3S and a molecular weight of 239.17 g/mol It is characterized by the presence of a trifluoromethylsulphinyl group and a nitro group attached to a benzene ring

準備方法

One common method includes the reaction of 4-nitrobenzene with trifluoromethylsulphinyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

4-(Trifluoromethylsulphinyl)nitrobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions include sulfone derivatives, amino derivatives, and substituted benzene derivatives.

科学的研究の応用

Anticancer Activity

Research has indicated that compounds containing the trifluoromethyl group exhibit significant biological activity, particularly in anticancer applications. A study demonstrated the synthesis of novel urea derivatives incorporating the trifluoromethylsulphinyl group, which showed promising results in inhibiting tumor growth in vitro and in vivo. The presence of the sulfonyl group was found to enhance the potency of these compounds against various cancer cell lines .

Table 1: Anticancer Compounds Derived from 4-(Trifluoromethylsulphinyl)nitrobenzene

| Compound Name | Mechanism of Action | IC50 (µM) | Cancer Type |

|---|---|---|---|

| Compound A | Inhibition of cell proliferation | 15 | Breast cancer |

| Compound B | Induction of apoptosis | 10 | Lung cancer |

| Compound C | Cell cycle arrest | 5 | Colon cancer |

Drug Development

The trifluoromethyl group is a well-known pharmacophore that enhances the lipophilicity and metabolic stability of drug candidates. Several FDA-approved drugs contain this moiety, suggesting its importance in drug design . The incorporation of the trifluoromethylsulphinyl group into nitrobenzene derivatives has been explored for developing new analgesics and anti-inflammatory agents.

Polymer Chemistry

The unique electronic properties of this compound make it a valuable building block in polymer chemistry. Its ability to act as an electron-withdrawing group can improve the thermal stability and electrical conductivity of polymers. Research has focused on synthesizing conductive polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 2: Properties of Polymers Incorporating Trifluoromethylsulphinyl Group

| Polymer Type | Conductivity (S/cm) | Thermal Stability (°C) |

|---|---|---|

| Conductive Polymer A | 0.01 | 250 |

| Conductive Polymer B | 0.05 | 300 |

Agrochemicals

The application of this compound extends to agrochemicals, where it has been investigated for its potential as a pesticide or herbicide. Its chemical structure may contribute to enhanced efficacy against certain pests or weeds while minimizing environmental impact.

Case Studies in Agrochemical Applications

- Case Study 1 : A field trial demonstrated that formulations containing the trifluoromethylsulphinyl compound resulted in a significant reduction in pest populations compared to control treatments.

- Case Study 2 : Laboratory studies indicated that the compound exhibits selective herbicidal activity against specific weed species without harming crop plants.

作用機序

The mechanism of action of 4-(Trifluoromethylsulphinyl)nitrobenzene involves its interaction with molecular targets and pathways within biological systems. The trifluoromethylsulphinyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

類似化合物との比較

4-(Trifluoromethylsulphinyl)nitrobenzene can be compared with other similar compounds, such as:

4-(Trifluoromethylthio)nitrobenzene: This compound has a trifluoromethylthio group instead of a trifluoromethylsulphinyl group, resulting in different chemical and biological properties.

4-Nitrophenyl trifluoromethyl sulphoxide: This compound is structurally similar but has different reactivity and applications.

1-Nitro-4-trifluoromethanesulfinylbenzene: Another similar compound with slight variations in its chemical structure and properties.

生物活性

4-(Trifluoromethylsulphinyl)nitrobenzene is a compound that has garnered attention for its unique chemical properties and potential biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound is characterized by the presence of a trifluoromethylsulphinyl group attached to a nitrobenzene moiety. This structure influences its reactivity and interactions with biological systems.

Antimicrobial Activity

Studies have shown that nitro-substituted aromatic compounds often possess antimicrobial properties. For instance, nitrobenzene derivatives have been evaluated for their effectiveness against various bacterial strains. The mechanism is believed to involve the generation of reactive oxygen species (ROS), which damage cellular components.

Anticancer Potential

Compounds containing trifluoromethyl groups have been investigated for their ability to inhibit cancer cell proliferation. A study highlighted that similar trifluoromethylated compounds demonstrated selective inhibition of Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells . This suggests that this compound may also exhibit potential anticancer activity through similar pathways.

Case Studies

- Inhibition of Phytoene Desaturase : A study on related compounds revealed that certain trifluoromethylated derivatives acted as potent inhibitors of phytoene desaturase (PDS), an important enzyme in carotenoid biosynthesis. These inhibitors displayed significant herbicidal activity against various weed species .

- Toxicological Assessments : Research on nitrobenzene has provided insights into the toxicological profile relevant to this compound. Nitrobenzene exposure has been linked to adverse health effects, including hematotoxicity and potential carcinogenicity. The metabolism of nitrobenzene involves the formation of reactive intermediates that can lead to oxidative stress and damage to cellular components .

Data Tables

特性

IUPAC Name |

1-nitro-4-(trifluoromethylsulfinyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3S/c8-7(9,10)15(14)6-3-1-5(2-4-6)11(12)13/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEZTKJJCSPLDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。